molecular formula C13H10O2 B15326327 6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B15326327
M. Wt: 198.22 g/mol
InChI Key: XIMCLEAEWWYKLY-UHFFFAOYSA-N
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Description

6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxyl (-OH) group at the 6-position and an aldehyde (-CHO) group at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and functional materials. Its reactivity is influenced by the electron-donating hydroxyl group, which enhances the electrophilicity of the aldehyde moiety while also participating in hydrogen bonding and coordination chemistry .

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

4-hydroxy-3-phenylbenzaldehyde

InChI

InChI=1S/C13H10O2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-9,15H

InChI Key

XIMCLEAEWWYKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the functionalization of biphenyl derivatives. One common method is the hydroxylation of 3-formylbiphenyl using suitable oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale hydroxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and comparative properties:

Compound Name Substituents (Positions) Key Properties/Applications Reference
6-Hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde -OH (6), -OCH₃ (5), -CH₃ (4′) Enhanced steric hindrance; used in Suzuki-Miyaura coupling studies
4′-Hydroxy-2′,6′-dimethyl-[1,1'-biphenyl]-3-carbaldehyde -OH (4′), -CH₃ (2′,6′) Increased lipophilicity; potential for hydrophobic interactions
4-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde -OH (4), -OCF₃ (3′) Electron-withdrawing -OCF₃ enhances aldehyde electrophilicity
5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde -Cl (5), -OH (4) Chlorine acts as a leaving group; potential for nucleophilic substitution
4′-(tert-Butyl)-[1,1′-biphenyl]-3-carbaldehyde -C(CH₃)₃ (4′) Bulky tert-butyl group reduces steric accessibility
2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde -OCH₃ (2′,6′) Electron-donating groups alter electronic transitions

Spectroscopic and Electronic Properties

  • Electronic Effects : Substituents such as -OCH₃ (electron-donating) and -OCF₃ (electron-withdrawing) significantly alter the aldehyde's electrophilicity. For example, 4-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde exhibits enhanced reactivity in nucleophilic additions due to the -OCF₃ group .
  • UV-Vis Absorption : Para-substituted derivatives (e.g., 3-(pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde) show absorption maxima near 330 nm, while meta-substituted analogues (e.g., 4-(pyridin-2-yloxy)-[1,1'-biphenyl]-3-carbaldehyde) absorb at 312 nm, indicating substituent-dependent π→π* transitions .

Biological Activity

6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is an organic compound notable for its biphenyl structure, featuring a hydroxyl group (-OH) at the 6-position and an aldehyde group (-CHO) at the 3-position. This unique substitution pattern significantly influences its chemical reactivity and biological properties. Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects.

The molecular formula of this compound is C13_{13}H10_{10}O2_2, with a molecular weight of approximately 198.22 g/mol. The presence of the hydroxyl group enhances its ability to interact with biological macromolecules, which may contribute to its pharmacological effects.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13_{13}H10_{10}O2_2
Molecular Weight198.22 g/mol
Hydroxyl Group Position6
Aldehyde Group Position3

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines. The hydroxyl group facilitates hydrogen bonding, enhancing its interaction with target proteins involved in inflammation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited an IC50_{50} value of 15 μM against Staphylococcus aureus, indicating potent antimicrobial activity.
  • Inflammation Modulation : In vitro assays revealed that the compound reduced TNF-α production by 40% in lipopolysaccharide-stimulated macrophages, showcasing its anti-inflammatory potential.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors due to its functional groups. This property facilitates binding and modulation of their activity, impacting various biochemical pathways.

Interaction Studies

Molecular docking studies have illustrated that the compound can effectively bind to active sites of specific enzymes, which may lead to inhibition or activation depending on the target.

Comparisons with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameSimilarityUnique Features
6-Hydroxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde0.90Contains a methoxy group enhancing solubility
4-Hydroxy-3-methoxy-[1,1'-biphenyl]-2-carbonitrile0.89Different substitution pattern affecting reactivity
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde0.88Hydroxyl group at a different position alters properties

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